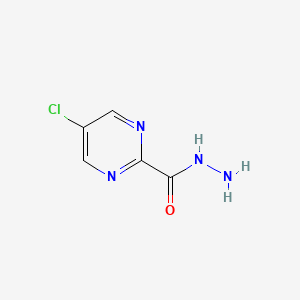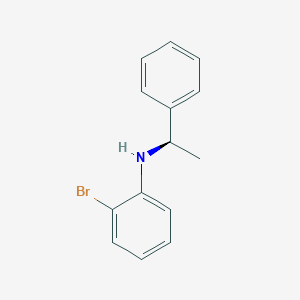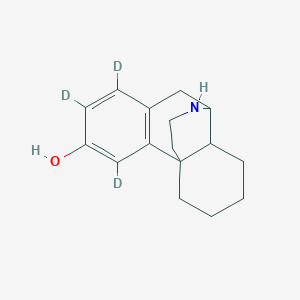
N-Desmethyl Dextrorphan-d3
描述
N-Desmethyl Dextrorphan-d3 is a deuterated derivative of N-Desmethyl Dextrorphan, which is a metabolite of Dextromethorphan. Dextromethorphan is commonly used as a cough suppressant and has been studied for its potential neuroprotective and anticonvulsant properties. The deuterated form, this compound, is often used in pharmacokinetic studies to track the metabolism and distribution of Dextromethorphan and its metabolites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Dextrorphan-d3 typically involves the N-demethylation of Dextromethorphan followed by deuteration. One common method for N-demethylation is the use of chloroformate esters, such as methyl or ethyl chloroformate, which react with the tertiary amine group to remove the methyl group. The resulting intermediate is then subjected to deuteration using deuterated reagents to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of automated liquid-liquid extraction and detection methods, such as liquid chromatography-mass spectrometry (LC-MS), is common to monitor the synthesis and ensure the quality of the compound.
化学反应分析
Types of Reactions
N-Desmethyl Dextrorphan-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Dextromethorphan.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
科学研究应用
N-Desmethyl Dextrorphan-d3 is widely used in scientific research, particularly in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Dextromethorphan.
Biology: Employed in studies to understand the biological pathways and interactions of Dextromethorphan and its metabolites.
Medicine: Used in clinical studies to investigate the pharmacokinetics and pharmacodynamics of Dextromethorphan in humans.
Industry: Utilized in the development of new pharmaceutical formulations and in quality control processes.
作用机制
N-Desmethyl Dextrorphan-d3 exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor and sigma-1 receptor. It acts as an antagonist at the NMDA receptor, inhibiting the excitatory neurotransmitter glutamate, which plays a role in neuroprotection and anticonvulsant activity. Additionally, it acts as an agonist at the sigma-1 receptor, which is involved in modulating neurotransmitter release and neuroplasticity.
相似化合物的比较
Similar Compounds
Dextromethorphan: The parent compound, widely used as a cough suppressant and studied for its neuroprotective properties.
Dextrorphan: The primary metabolite of Dextromethorphan, also an NMDA receptor antagonist.
N-Desmethyl Dextrorphan: The non-deuterated form of N-Desmethyl Dextrorphan-d3, used in similar pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterated nature, which allows for more precise tracking in metabolic studies. The presence of deuterium atoms provides a distinct mass difference, making it easier to differentiate from non-deuterated compounds using mass spectrometry. This enhances the accuracy and reliability of pharmacokinetic and metabolic analyses.
属性
IUPAC Name |
3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/i4D,5D,10D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNWSQDZXMGGGI-IKZWUOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1CC3C4C2(CCCC4)CCN3)[2H])O)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675806 | |
| Record name | (1,2,4-~2~H_3_)Morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217855-99-6, 873691-34-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217855-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,4-~2~H_3_)Morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B3291746.png)
![1-(8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethan-1-one](/img/structure/B3291748.png)
![[1,1'-Biphenyl]-2-amine, 2',5'-difluoro-](/img/structure/B3291754.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3291761.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3291764.png)
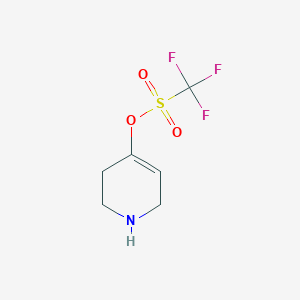
![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291774.png)
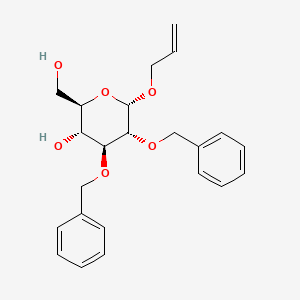
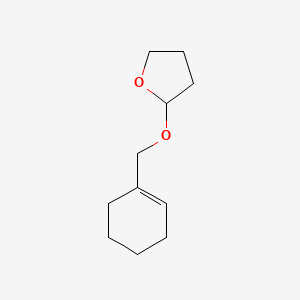
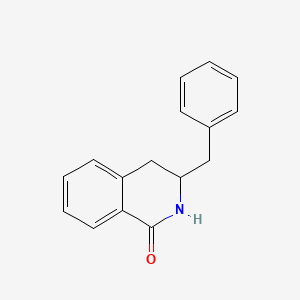
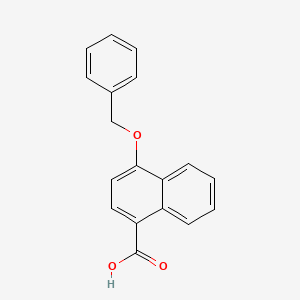
![6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B3291813.png)
